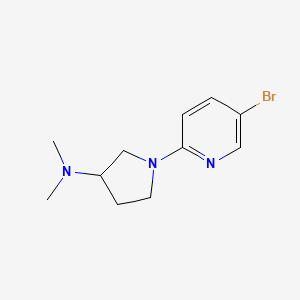
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine
Overview
Description
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine is a chemical compound that features a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidine ring substituted with a dimethylamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and N,N-dimethylpyrrolidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is used.
Catalysts and Reagents: A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is used to deprotonate the amine group, facilitating nucleophilic substitution.
Procedure: The 5-bromopyridine is reacted with N,N-dimethylpyrrolidine in the presence of the base and solvent. The reaction mixture is stirred at an elevated temperature (typically 60-80°C) for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency and yield, and automated systems are often used to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.
Major Products:
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamine group play crucial roles in binding to the active sites of these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include signal transduction, neurotransmission, and metabolic regulation.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)ethanone: A related compound with a similar pyridine ring structure but different functional groups.
5-Bromopyridine-2-carboxylic acid: Another similar compound with a carboxylic acid group instead of the pyrrolidine ring.
5-Bromo-2-(piperazin-1-yl)pyrimidine: A compound with a similar bromopyridine core but different substituents.
Uniqueness: 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine is unique due to its specific combination of the bromopyridine and dimethylpyrrolidine moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14(2)10-5-6-15(8-10)11-4-3-9(12)7-13-11/h3-4,7,10H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPJCCKHBQLBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469159 | |
| Record name | 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690264-82-5 | |
| Record name | 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

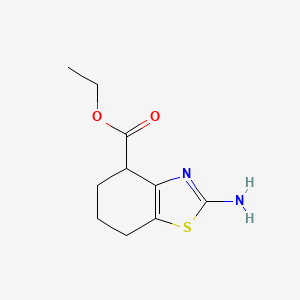
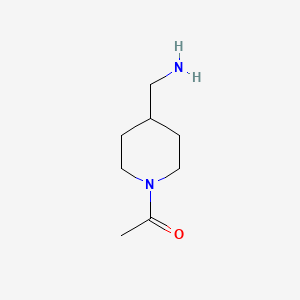

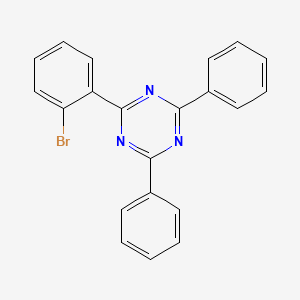
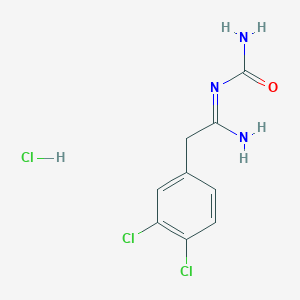
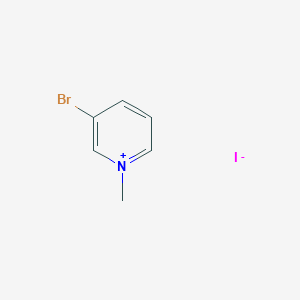




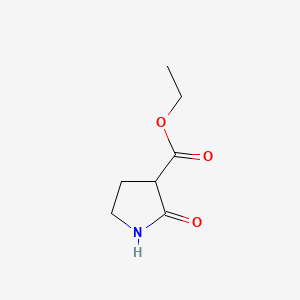
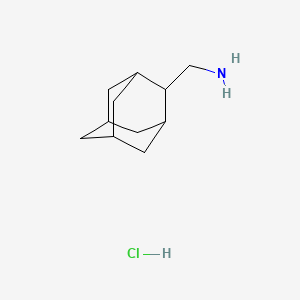
![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)
